[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol
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Overview
Description
[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol is a complex organic compound characterized by the presence of two benzodioxole groups attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol typically involves multi-step organic reactions. One common approach is the use of benzodioxole derivatives as starting materials, which undergo a series of reactions including alkylation, cyclization, and reduction to form the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxole groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole ketones, while reduction can produce benzodioxole alcohols. Substitution reactions can introduce various functional groups onto the benzodioxole rings.
Scientific Research Applications
[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol involves its interaction with specific molecular targets. The benzodioxole groups can interact with enzymes or receptors, modulating their activity. The oxolane ring may also play a role in the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol can be compared with other benzodioxole-containing compounds such as:
Piperonyl alcohol: Similar structure but lacks the oxolane ring.
Safrole: Contains a benzodioxole group but differs in the side chain structure.
Myristicin: Another benzodioxole derivative with distinct pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(2R,3S,4S)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol |
InChI |
InChI=1S/C20H20O6/c21-8-15-14(5-12-1-3-16-18(6-12)25-10-23-16)9-22-20(15)13-2-4-17-19(7-13)26-11-24-17/h1-4,6-7,14-15,20-21H,5,8-11H2/t14-,15-,20+/m1/s1 |
InChI Key |
JOCPSXXUQJXDBI-SXGZJXTBSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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